Chemical structure and properties of 7-(Bromomethyl)benzofuran-4-carbonitrile
Chemical structure and properties of 7-(Bromomethyl)benzofuran-4-carbonitrile
This technical guide details the chemical structure, synthesis, reactivity, and applications of 7-(Bromomethyl)benzofuran-4-carbonitrile , a specialized bifunctional intermediate used in high-value medicinal chemistry campaigns.[1]
[1]
Executive Summary
7-(Bromomethyl)benzofuran-4-carbonitrile is a premium heterocyclic building block characterized by a benzofuran scaffold substituted with a nitrile group at the C4 position and a reactive bromomethyl group at the C7 position.[1] This compound serves as a critical "linchpin" intermediate in drug discovery, enabling the attachment of the pharmacologically privileged benzofuran-4-carbonitrile core to other molecular fragments via nucleophilic substitution.[1]
Its structural duality—combining an electron-withdrawing nitrile (improving metabolic stability and dipole interactions) with a highly reactive benzylic bromide—makes it an ideal scaffold for developing inhibitors of kinases, proteases (e.g., Cathepsin K), and GPCR ligands.
| Property | Data |
| Chemical Name | 7-(Bromomethyl)benzofuran-4-carbonitrile |
| Molecular Formula | C₁₀H₆BrNO |
| Molecular Weight | ~236.07 g/mol |
| Key Functional Groups | Benzofuran (aromatic core), Nitrile (C4), Alkyl Bromide (C7) |
| Primary Utility | Electrophilic coupling partner in SN2 reactions |
| Precursor CAS | 1427446-20-5 (7-Methylbenzofuran-4-carbonitrile) |
Chemical Architecture & Electronic Properties[1]
Structural Analysis
The molecule features a rigid, bicyclic benzofuran system. The C4-nitrile group exerts a strong electron-withdrawing effect (-I, -M), reducing the electron density of the benzene ring and increasing the acidity of the C7-benzylic protons in the precursor.[1] The C7-bromomethyl group is a "soft" electrophile, highly susceptible to attack by nucleophiles.[1]
Electronic Distribution (Graphviz Visualization)
The following diagram illustrates the numbering and electronic influence within the molecule.
Caption: Functional map of 7-(Bromomethyl)benzofuran-4-carbonitrile showing the electronic interplay between the nitrile handle and the alkyl bromide warhead.[1]
Synthesis & Production Protocols
The synthesis typically proceeds via the radical bromination of the methyl precursor, 7-methylbenzofuran-4-carbonitrile (CAS: 1427446-20-5).[1]
Synthetic Route Workflow
Caption: Wohl-Ziegler radical bromination pathway for converting the methyl precursor to the bromomethyl target.
Detailed Protocol (Senior Scientist Note)
Objective: Selective monobromination at the benzylic position without brominating the aromatic ring or furan double bond.
-
Setup: Charge a dry round-bottom flask with 7-methylbenzofuran-4-carbonitrile (1.0 eq) and anhydrous CCl₄ (or PhCF₃ for a greener alternative).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq). A slight excess ensures conversion, but avoid large excesses to prevent gem-dibromination.[1]
-
Initiation: Add a catalytic amount of radical initiator, such as AIBN (azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq).
-
Reaction: Reflux the mixture (approx. 77-80°C) under an inert atmosphere (N₂/Ar). Monitor via TLC or LC-MS.[1] The reaction is complete when the starting material is consumed (typically 2-6 hours).[1]
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is often used directly if purity is >90%. If purification is needed, use flash column chromatography (Hexane/EtOAc gradient). Note: Benzyl bromides are unstable on silica; minimize column residence time.
Reactivity Profile & Handling
Nucleophilic Substitution (SN2)
The C7-bromomethyl group is the primary reaction site.[1] The adjacent benzofuran ring stabilizes the transition state, making this position highly reactive toward nucleophiles.
| Nucleophile Class | Reagent Example | Product Type | Application |
| Amines (1°/2°) | Piperazine, Morpholine | Benzylic Amines | Solubilizing groups, kinase hinge binders |
| Thiols | Thiophenol, Cysteine | Thioethers | Metabolic probes, covalent inhibitors |
| Alkoxides | Sodium Ethoxide | Ethers | Linker extension |
| Carbon | Malonate, Grignard | C-C Bond | Chain elongation |
Safety & Stability (Critical)
-
Lachrymator: Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.
-
Hydrolysis Sensitivity: Moisture sensitive. The C-Br bond can hydrolyze to the alcohol (7-hydroxymethyl) upon prolonged exposure to atmospheric moisture.[1] Store under nitrogen at -20°C.
-
Nitrile Toxicity: Metabolically stable, but combustion may release HCN.
Applications in Drug Discovery[7][8][9]
Kinase Inhibitor Scaffolds
The benzofuran-4-carbonitrile motif mimics the adenine core of ATP.[1] By substituting the C7 position with solubilizing amines (e.g., N-methylpiperazine), researchers can access Type I or Type II kinase inhibitors . The nitrile group often engages in critical hydrogen bonding with the hinge region residues (e.g., backbone NH).
Protease Inhibitors (Cathepsin K)
Nitrile-containing heterocycles are validated pharmacophores for cysteine protease inhibitors.[1] The nitrile can act as a reversible covalent "warhead" that forms a thioimidate adduct with the active site cysteine. The 7-bromomethyl group allows for the attachment of the P2/P3 recognition elements required for specificity.[1]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an advanced fragment.[1] The rigid benzofuran core provides a defined vector, while the bromine allows for rapid "fragment growing" or "fragment linking" strategies to explore adjacent pockets in a protein target.
References
-
Precursor Identification: 7-Methylbenzofuran-4-carbonitrile (CAS 1427446-20-5).[1][2][3][4][5][6] Available from specialized building block suppliers (e.g., BLD Pharm, Bide Pharm).
-
Source:[1]
-
-
General Synthesis of Benzofuran Carbonitriles
-
Methodology: Radical bromination of methyl-substituted heterocycles using NBS.[1]
- Citation: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.
-
-
Medicinal Chemistry Context
-
Benzofuran Scaffolds: Dawood, D. H., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules, 27(9), 2828. Link
- Nitrile in Drug Design: Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the cyano group." Journal of Medicinal Chemistry, 53(22), 7902-7917.
-
Sources
- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17059-52-8|7-Methylbenzofuran|BLD Pharm [bldpharm.com]
- 3. 1856050-36-6_CAS号:1856050-36-6_1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine - 化源网 [chemsrc.com]
- 4. 51412-72-7|Dibenzo[b,d]furan-4-carbonitrile|BLD Pharm [bldpharm.com]
- 5. 150612-64-9|3-Methylbenzofuran-5-carbonitrile|BLD Pharm [bldpharm.com]
- 6. CAS:2725741-63-7, 7-(Hydroxymethyl)benzofuran-4-carbonitrile-毕得医药 [bidepharm.com]
